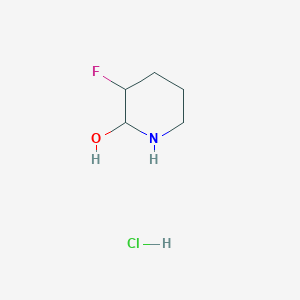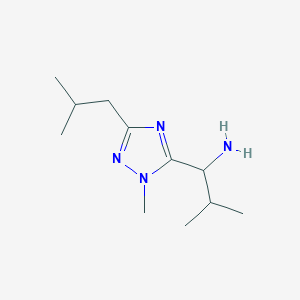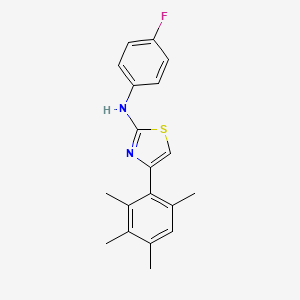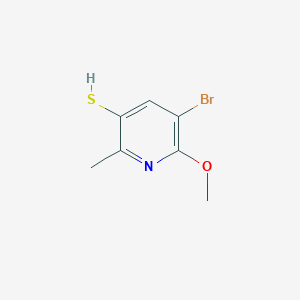
5-Difluoromethoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Difluoromethoxy-2-methylbenzenesulfonamide is an organic compound with the molecular formula C8H9F2NO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethoxy-2-methylbenzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonamide with difluoromethoxy reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-Difluoromethoxy-2-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethoxy-5-methylbenzenesulfonamide: Similar in structure but with different substitution patterns.
5-Difluoromethoxy-2-mercapto-1H-benzimidazole: Another compound with a difluoromethoxy group but different core structure.
Uniqueness
5-Difluoromethoxy-2-methylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both difluoromethoxy and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H9F2NO3S |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-2-3-6(14-8(9)10)4-7(5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13) |
InChI Key |
MVEPKHYMBRIOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
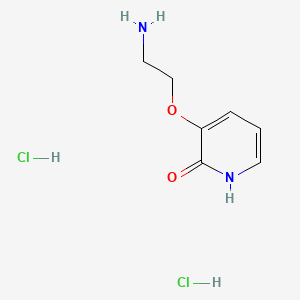
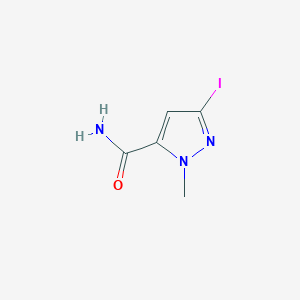
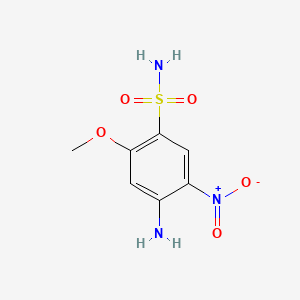
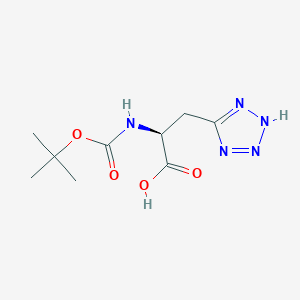
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
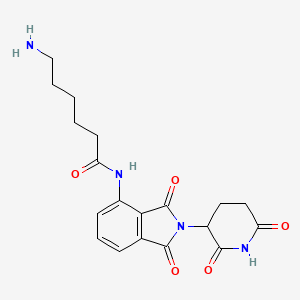
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
